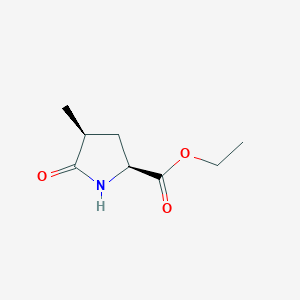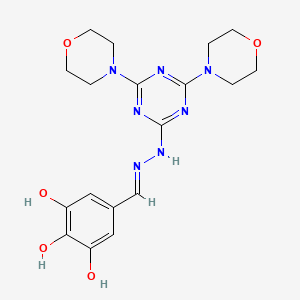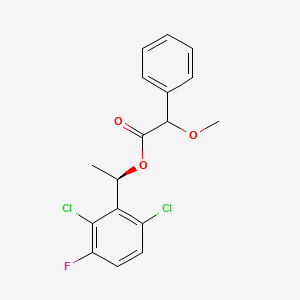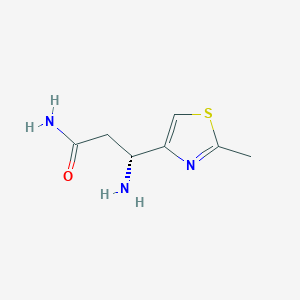
5-Hydroxy-4-methyl-2H-thiopyran-3(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-4-methyl-2H-thiopyran-3(6H)-one is an organic compound belonging to the thiopyran family. Thiopyrans are sulfur-containing heterocycles, which are analogs of pyrans where one oxygen atom is replaced by a sulfur atom. This compound is characterized by its unique structure, which includes a hydroxyl group, a methyl group, and a thiopyran ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-methyl-2H-thiopyran-3(6H)-one typically involves the following steps:
Formation of the Thiopyran Ring: This can be achieved through the cyclization of appropriate precursors containing sulfur and carbonyl groups.
Introduction of Hydroxyl and Methyl Groups: Functionalization of the thiopyran ring to introduce the hydroxyl and methyl groups can be done using various reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes:
Catalyst Selection: Choosing efficient catalysts to improve yield and selectivity.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize production efficiency.
化学反応の分析
Types of Reactions
5-Hydroxy-4-methyl-2H-thiopyran-3(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thiopyran ring can be reduced to form a tetrahydrothiopyran derivative.
Substitution: Functional groups on the thiopyran ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
Oxidation Products: Formation of ketones or aldehydes.
Reduction Products: Formation of tetrahydrothiopyran derivatives.
Substitution Products: Formation of various substituted thiopyrans.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Hydroxy-4-methyl-2H-thiopyran-3(6H)-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their function.
Receptor Modulation: Interacting with cellular receptors to alter signaling pathways.
類似化合物との比較
Similar Compounds
Thiopyran: The parent compound without the hydroxyl and methyl groups.
4-Methylthiopyran: A derivative with only the methyl group.
5-Hydroxythiopyran: A derivative with only the hydroxyl group.
Uniqueness
5-Hydroxy-4-methyl-2H-thiopyran-3(6H)-one is unique due to the presence of both hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to its analogs.
特性
CAS番号 |
61363-72-2 |
|---|---|
分子式 |
C6H8O2S |
分子量 |
144.19 g/mol |
IUPAC名 |
3-hydroxy-4-methyl-2H-thiopyran-5-one |
InChI |
InChI=1S/C6H8O2S/c1-4-5(7)2-9-3-6(4)8/h7H,2-3H2,1H3 |
InChIキー |
GJDXHKBABOABSY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CSCC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-Dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-thioxo-5,6-dihydro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B13091971.png)



![3-Chloropyrimido[1,2-a]benzimidazole](/img/structure/B13092003.png)
![6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B13092006.png)
![7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B13092009.png)
![4-Chloro-5,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B13092013.png)

![7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13092027.png)


![(R)-Benzyl 4-((3R,5R,7S,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13092049.png)
![4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13092057.png)
